molecular formula C9H12Cl2N2 B8333065 2-Chloro-4-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

2-Chloro-4-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

Cat. No. B8333065
M. Wt: 219.11 g/mol
InChI Key: FLJSILVNKXSUBA-UHFFFAOYSA-N
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Patent
US08846656B2

Procedure details

To a suspension of crude benzyl-2-chloro-4-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride (8.00 g, 23.1 mmol) in DCM (100 mL), 2 M Na2CO3aq (50 mL) was added. The mixture was stirred for 20 min, and then diluted with brine. The products were extracted twice with DCM, and the combined organic layer was washed with brine, dried over Na2SO4, filtered, and concentrated to give crude (6.14 g). A solution of the residue and ACEC1 (5.05 mL, 46.3 mmol) in DCE (100 mL) was allowed to stir at 70° C. for 1.5 h under nitrogen. MeOH (50 mL) was added and the mixture was stirred at the same temperature for 1 h. The mixture was cooled to rt and concentrated. The residue was triturated with MeOH (10 mL) and EtOAc (400 mL), and the white solid was collected on a funnel, washed with EtOAc (200 mL), and dried under reduced pressure to give 2-chloro-4-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride (4.54 g): 1H NMR (400 MHz, DMSO-d6) δ ppm 9.54 (br s, 2 H), 7.33 (s, 1 H), 4.21-4.24 (app t, 2 H), 3.41-3.43 (m, 2 H), 3.05 (t, J=6.57 Hz, 2 H), 2.24 (s, 3 H); MS (ESI+) m/z 183.44 (M+H)+.
Name
benzyl-2-chloro-4-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.Cl.C([C:10]1[C:11]([Cl:21])=[N:12][C:13]2[CH2:14][CH2:15][NH:16][CH2:17][C:18]=2[C:19]=1[CH3:20])C1C=CC=CC=1.CO>C(Cl)Cl.[Cl-].[Na+].O.ClCCCl>[ClH:21].[Cl:21][C:11]1[CH:10]=[C:19]([CH3:20])[C:18]2[CH2:17][NH:16][CH2:15][CH2:14][C:13]=2[N:12]=1 |f:0.1.2,5.6.7,9.10|

Inputs

Step One
Name
benzyl-2-chloro-4-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride
Quantity
8 g
Type
reactant
Smiles
Cl.Cl.C(C1=CC=CC=C1)C=1C(=NC=2CCNCC2C1C)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
CO
Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The products were extracted twice with DCM
WASH
Type
WASH
Details
the combined organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give crude (6.14 g)
STIRRING
Type
STIRRING
Details
to stir at 70° C. for 1.5 h under nitrogen
Duration
1.5 h
STIRRING
Type
STIRRING
Details
the mixture was stirred at the same temperature for 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was triturated with MeOH (10 mL) and EtOAc (400 mL)
CUSTOM
Type
CUSTOM
Details
the white solid was collected on a funnel
WASH
Type
WASH
Details
washed with EtOAc (200 mL)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
Cl.ClC1=NC=2CCNCC2C(=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.54 g
YIELD: CALCULATEDPERCENTYIELD 179.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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